
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is a complex organic compound with a variety of functional groups, including carboxyl, amino, and sulfo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt involves multiple steps. The process typically starts with the preparation of the core butanoic acid structure, followed by the introduction of the carboxymethyl and decylamino groups through a series of nucleophilic substitution reactions. The sulfo group is then introduced via sulfonation reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include the controlled addition of reagents, precise temperature control, and efficient purification methods to ensure high yield and purity. The use of automated systems and reactors would be essential to maintain consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile molecule in research and applications.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the carboxymethyl and sulfo groups.
Butanoic acid, 2-methyl-, ethyl ester: Contains a similar butanoic acid backbone but differs in functional groups.
Butanoic acid, 2-amino-4,4,4-trifluoro-3-oxo-, ethyl ester: Shares some structural features but has distinct functional groups.
Uniqueness
Butanoic acid, 4-((2-((carboxymethyl)(2-((carboxymethyl)decylamino)ethyl)amino)ethyl)amino)-4-oxo-2-sulfo-, tetrasodium salt is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
71701-08-1 |
|---|---|
Molecular Formula |
C22H37N3Na4O10S |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
tetrasodium;4-[2-[carboxylatomethyl-[2-[carboxylatomethyl(decyl)amino]ethyl]amino]ethylamino]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C22H41N3O10S.4Na/c1-2-3-4-5-6-7-8-9-11-24(16-20(27)28)13-14-25(17-21(29)30)12-10-23-19(26)15-18(22(31)32)36(33,34)35;;;;/h18H,2-17H2,1H3,(H,23,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
InChI Key |
NRDSOFSWBKDQNH-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCN(CCN(CCNC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


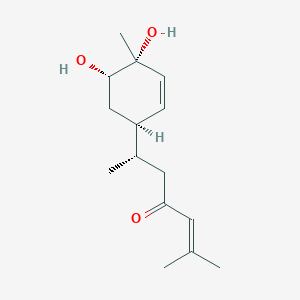

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
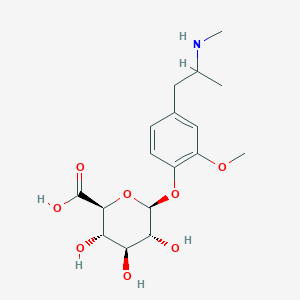

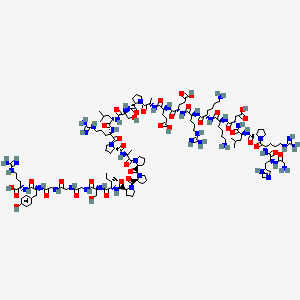
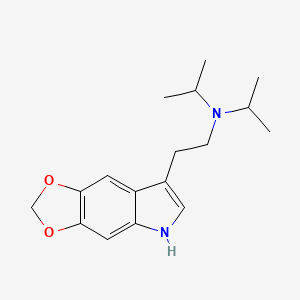
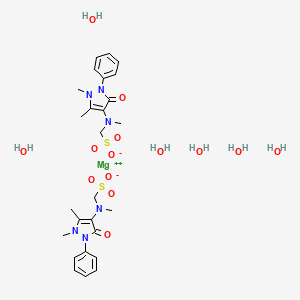
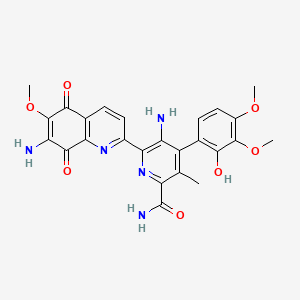
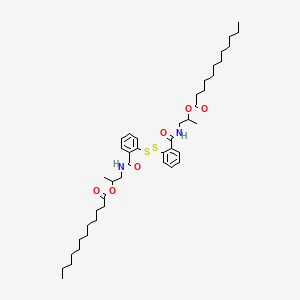
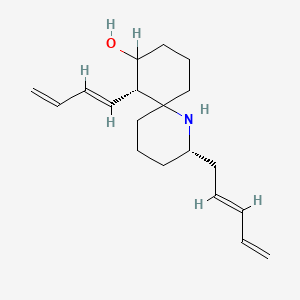
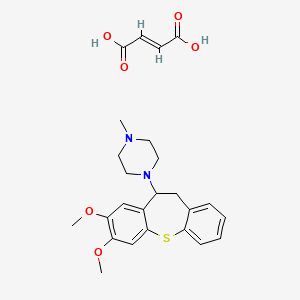
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)

